4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine
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Overview
Description
4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a piperidine ring attached to a pyrazole moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst .
The reaction conditions for the Suzuki-Miyaura coupling include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 70-80°C
Atmosphere: Nitrogen or argon to prevent oxidation
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of recyclable catalysts and solvents also enhances the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole moiety can undergo oxidation to form corresponding oxides or reduction to form hydrazines.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrimidine derivative, while oxidation of the pyrazole ring can produce a pyrazole oxide.
Scientific Research Applications
4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . The compound also interacts with proteins involved in endoplasmic reticulum stress and apoptosis, thereby exerting its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methoxypyrimidine: A pyrimidine derivative with similar structural features but different functional groups.
4-Chloro-6-methylpyrimidine: Another pyrimidine compound with a chloro and methyl substitution.
6-Chloro-N-methyl-4-pyrimidinamine: A related compound with a chloro and methylamino substitution.
Uniqueness
The uniqueness of 4-chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrazole and piperidine rings, along with the methoxyphenyl group, enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
4-chloro-6-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-27-14-4-2-12(3-5-14)15-10-16(25-24-15)13-6-8-26(9-7-13)18-11-17(20)22-19(21)23-18/h2-5,10-11,13H,6-9H2,1H3,(H,24,25)(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXBIRZDBXZHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=CC(=NC(=N4)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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